hemoglobin F Catalonia
Description
Contextualization within the Spectrum of Human Hemoglobin Variants and Hemoglobinopathies
Hemoglobin, the protein within red blood cells responsible for oxygen transport, exists in various forms throughout human life and across populations. The most common type in adults is Hemoglobin A (HbA). However, hundreds of structural variations, known as hemoglobin variants, have been identified, arising from genetic mutations in the globin chains that form the hemoglobin tetramer. nih.gov These variants, along with thalassemias (disorders of globin chain production), constitute the group of genetic disorders known as hemoglobinopathies. nih.gov
Hemoglobinopathies are among the most common hereditary diseases globally, with a significant prevalence in regions stretching from Africa through the Mediterranean basin, the Middle East, and Southeast Asia. nih.gov Global migration has led to their increased presence in Northern and Central Europe as well. nih.gov These conditions can range from being clinically silent to causing severe diseases like sickle cell anemia or thalassemia major. nih.govclinicbarcelona.org
Historical Overview of the Discovery and Initial Academic Characterization of Hemoglobin F Catalonia
This compound was first identified in 1990 in two unrelated newborn babies from Northeastern Spain. nih.govtandfonline.com The discoveries were made during a survey of newborns in the Catalonia region, specifically in Tortosa, located in the Tarragona Province. tandfonline.com This new variant was designated "Catalonia" after the geographical area of its discovery. tandfonline.com
Initial characterization was performed through a series of advanced analytical techniques. tandfonline.com Researchers utilized isoelectrofocusing (IEF) and various forms of high-performance liquid chromatography (HPLC), including cation exchange and reversed-phase HPLC, to isolate and study the abnormal hemoglobin. tandfonline.compsu.edu
Structural analysis revealed that this compound is a Gγ chain variant. tandfonline.com The specific biochemical defect was identified as a substitution of the amino acid Tryptophan with Arginine at position 15 of the Gγ-globin chain (γ15(A12) Trp→Arg). tandfonline.comnih.govtandfonline.com The presumed mutation at the DNA level is a change in the codon from TGG to CGG. psu.edu Further analysis confirmed that the variant was of the Gγ type, based on the amino acid composition of specific peptides. tandfonline.com The identification was achieved using only a minute quantity of the isolated GγX chain, showcasing the sensitivity of the reversed-phase HPLC methods employed at the time. nih.govtandfonline.com
Detailed Research Findings on this compound
The table below summarizes the key characteristics and analytical findings related to this compound as reported in initial studies.
| Characteristic | Description |
| Hemoglobin Type | Fetal Hemoglobin (Hb F) Variant. nih.gov |
| Variant Name | This compound (Hb F-Catalonia). tandfonline.comnih.gov |
| Globin Chain Affected | G-gamma (Gγ) chain. tandfonline.com |
| Amino Acid Substitution | Tryptophan → Arginine at position 15(A12). tandfonline.comnih.govtandfonline.com |
| Presumed DNA Mutation | Codon 15: TGG → CGG. psu.edu |
| Discovery Location | Tortosa, Tarragona Province, Catalonia, Spain. tandfonline.com |
| Analytical Methods | Isoelectrofocusing (IEF), DEAE-cellulose chromatography, Cation exchange and Reversed-phase High-Performance Liquid Chromatography (HPLC), Tryptic digestion, Amino acid analysis. tandfonline.compsu.edu |
| Chromatographic Behavior | Can be separated from Hb A and Hb F by DEAE-cellulose chromatography. psu.edu |
| Electrophoretic Behavior | On IEF, it focuses between Hb S and Hb C. At alkaline pH, it moves slower than Hb F. psu.edu |
Properties
CAS No. |
134289-37-5 |
|---|---|
Molecular Formula |
C9H14O2 |
Synonyms |
hemoglobin F Catalonia |
Origin of Product |
United States |
Molecular Architecture and Genetic Underpinnings of Hemoglobin F Catalonia
Precise Molecular Nomenclature and Classification of Hemoglobin F Catalonia
This compound is scientifically designated as α2Gγ215(A12)Trp→Arg. nih.govtandfonline.comtandfonline.com This nomenclature indicates that the hemoglobin molecule is composed of two normal alpha (α) chains and two variant gamma (γ) chains. The "Gγ" specifies that the mutation is on the Gγ-globin chain, one of the two types of gamma chains expressed during fetal development. nih.govtandfonline.com The notation "15(A12)Trp→Arg" pinpoints the exact location and nature of the amino acid substitution: Tryptophan (Trp) is replaced by Arginine (Arg) at the 15th position of the Gγ-globin chain. nih.govtandfonline.comtandfonline.com This position corresponds to the 12th residue of the A helix (A12) within the globin fold. nih.govtandfonline.comtandfonline.com
Genetic Basis: Elucidation of the Specific Mutation in this compound
The alteration in the this compound protein originates from a specific mutation at the genetic level.
Nucleotide Alteration (e.g., TGG→CGG at Codon 15 of the HBG2 Gene)
The underlying genetic mutation responsible for this compound is a single nucleotide substitution in the Hemoglobin Subunit Gamma 2 (HBG2) gene. ithanet.eugenecards.org Specifically, at codon 15 of the HBG2 gene, the triplet codon TGG, which normally codes for the amino acid Tryptophan, is altered to CGG. ithanet.eupsu.edu This type of point mutation is a transversion, where a purine (B94841) base is replaced by a pyrimidine (B1678525) base or vice versa.
Resultant Amino Acid Substitution (e.g., Tryptophan to Arginine at Position γ15(A12))
This nucleotide change directly results in the substitution of the amino acid Tryptophan with Arginine at the 15th position of the Gγ-globin polypeptide chain. nih.govtandfonline.comtandfonline.com This specific change, from a non-polar, aromatic amino acid (Tryptophan) to a positively charged, basic amino acid (Arginine), introduces a significant alteration in the physicochemical properties of the protein at this site. wikipedia.org
Identification as a Gγ-Globin Chain Variant
This compound is classified as a Gγ-globin chain variant because the mutation occurs specifically in the HBG2 gene, which encodes the Gγ-globin chain. nih.govtandfonline.comithanet.eu Fetal hemoglobin (HbF) is a tetramer of two alpha chains and two gamma chains (α2γ2). wikipedia.org The gamma chains can be of two types, Gγ and Aγ, which differ by a single amino acid at position 136 and are encoded by the HBG2 and HBG1 genes, respectively. marrvel.org The specific mutation in this compound has been localized to the Gγ chain. nih.govtandfonline.com
Structural Characterization of the Mutated Gγ-Globin Chain in this compound
The amino acid substitution in this compound has implications for the structure of the Gγ-globin chain.
Site-Specific Amino Acid Replacement and its Position within the Globin Fold
Data Tables
Table 1: Nomenclature and Classification
| Feature | Description |
| Hemoglobin Variant | This compound |
| Molecular Formula | α2Gγ215(A12)Trp→Arg nih.govtandfonline.comtandfonline.com |
| Chain Composition | Two alpha (α) chains, Two variant gamma (Gγ) chains |
| Variant Chain | Gγ-globin nih.govtandfonline.com |
Table 2: Genetic and Amino Acid Alterations
| Feature | Detail |
| Affected Gene | HBG2 (Hemoglobin Subunit Gamma 2) ithanet.eugenecards.org |
| Codon Position | 15 ithanet.eupsu.edu |
| Nucleotide Change | TGG → CGG ithanet.eupsu.edu |
| Amino Acid Position | γ15(A12) nih.govtandfonline.comtandfonline.com |
| Amino Acid Substitution | Tryptophan (Trp) → Arginine (Arg) nih.govtandfonline.comtandfonline.com |
Table 3: Structural Context
| Feature | Description |
| Protein Structure | Globin Fold wikipedia.orgunite.it |
| Location of Mutation | A helix (residue A12) nih.govtandfonline.comtandfonline.com |
| Original Amino Acid Property | Non-polar, aromatic wikipedia.org |
| Substituted Amino Acid Property | Positively charged, basic wikipedia.org |
Implications for the Local Conformation of the Gγ-Globin Chain
The substitution of tryptophan with arginine at position γ15 introduces a significant change in the local chemical environment of the Gγ-globin chain. Tryptophan is a large, hydrophobic amino acid with an indole (B1671886) side chain. In contrast, arginine is a positively charged, hydrophilic amino acid. This fundamental difference in polarity and charge is expected to alter the local conformation of the Gγ-globin chain.
Observed Electrophoretic Behavior Due to Altered Charge
The amino acid substitution in this compound directly influences its electrophoretic mobility. The replacement of the neutral tryptophan with the positively charged arginine results in a net increase in the positive charge of the Gγ-globin chain and, consequently, the entire this compound molecule. psu.edu
This altered charge is readily observable during electrophoretic analysis. At an alkaline pH, where most proteins carry a net negative charge and migrate towards the anode, this compound (Hb FX) moves slower than normal fetal hemoglobin (Hb F). psu.edu Its migration pattern places it between Hemoglobin S (Hb S) and Hemoglobin C (Hb C). psu.edu Similarly, in isoelectric focusing (IEF), Hb FX focuses at a point between Hb S and Hb C. psu.edu This distinct electrophoretic behavior is a key diagnostic feature for identifying this compound. psu.edumdpi.comnih.gov
Research Findings on this compound
The initial identification and characterization of this compound were performed using a combination of chromatographic and electrophoretic techniques.
| Analytical Technique | Observation | Reference |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Allowed for the separation and identification of the variant Gγ-globin chain (GγX) and subsequent amino acid analysis to pinpoint the Trp→Arg substitution. | nih.govtandfonline.comtandfonline.com |
| DEAE-Cellulose Chromatography | Successfully separated this compound from Hemoglobin A and normal Hemoglobin F. | psu.edu |
| Electrophoresis (Alkaline pH) | Hb F Catalonia (Hb FX) migrated slower than Hb F, positioning it between Hb S and Hb C. | psu.edu |
| Isoelectric Focusing (IEF) | Hb F Catalonia focused between Hb S and Hb C. | psu.edu |
Biochemical and Functional Implications at the Molecular Level
Molecular Interactions in Hemoglobin F Catalonia Tetramer Assembly (α2γ2)
Specific Contact Points and Interaction Dynamics with Alpha-Globin Chains
While specific experimental data on the contact points between the mutated gamma-globin chain of this compound and the alpha-globin chains are not available in the reviewed literature, we can infer potential changes based on the location and nature of the amino acid substitution. The A-helix is situated on the exterior of the gamma-globin subunit. The replacement of the nonpolar tryptophan with the positively charged, bulkier arginine residue could potentially alter localized electrostatic and steric interactions at the subunit interface.
These alterations might influence the dynamics of the α1γ1 and α1γ2 contacts, which are critical for the cooperative binding of oxygen. The introduction of a charged residue could lead to new, albeit potentially weaker, electrostatic interactions or cause repulsion with existing charged or polar residues on the alpha-globin chain, thereby subtly modifying the quaternary structure.
Comparative Analysis of Tetramer Stability with Wild-Type Fetal Hemoglobin
The stability of the hemoglobin tetramer is vital for its function. Unstable hemoglobin variants can lead to premature red blood cell destruction and anemia. doctorabad.com The impact of the γ15 Trp→Arg substitution on the stability of the this compound tetramer has not been empirically determined. However, introducing a charged arginine residue into what is typically a more hydrophobic region could potentially disrupt the normal folding and association of the globin chains, possibly leading to a less stable tetramer compared to wild-type fetal hemoglobin. Conversely, the new arginine could form stabilizing salt bridges if appropriately positioned relative to negatively charged residues on the interacting alpha-globin chain. Without experimental data, such as from heat stability or isopropanol (B130326) precipitation tests, the precise effect on tetramer stability remains speculative.
Oxygen Affinity and Binding Characteristics of this compound
The primary function of hemoglobin is to transport oxygen from the lungs to the tissues. This process is governed by the affinity of the hemoglobin molecule for oxygen and its cooperative binding properties.
Investigations into Oxygen-Binding Curves and Allosteric Regulation
Detailed studies on the oxygen-binding curve and allosteric regulation of this compound are not documented in the available literature. Fetal hemoglobin typically exhibits a higher oxygen affinity than adult hemoglobin (HbA), which is physiologically important for oxygen transfer from the mother to the fetus. nih.govwikipedia.org This higher affinity is largely due to the reduced interaction of HbF with the allosteric effector 2,3-bisphosphoglycerate (B1242519) (2,3-BPG).
Table 1: Theoretical Oxygen Affinity Parameters for Hemoglobin Variants (Note: The values for this compound are hypothetical and for illustrative purposes only, as experimental data is unavailable.)
| Hemoglobin Type | P50 (mmHg) | Bohr Effect | Cooperativity (Hill Coefficient) |
|---|---|---|---|
| Hemoglobin A (Adult) | ~27 | Normal | ~2.8 |
| Hemoglobin F (Fetal) | ~20 | Normal | ~2.8 |
| This compound | Unknown | Unknown | Unknown |
Effects on Heme-Globin Interactions
The heme group, which contains iron and is the site of oxygen binding, is nestled within a hydrophobic pocket of each globin chain. The stability of this interaction is critical for hemoglobin function. nih.gov Mutations can alter this pocket, leading to unstable hemoglobin. doctorabad.com The γ15 residue is located on the surface A-helix and is not in direct contact with the heme group. Therefore, a direct impact of the Trp→Arg substitution on heme-globin interactions is unlikely. However, any significant conformational change in the gamma-globin chain resulting from this mutation could indirectly affect the heme pocket's integrity and stability.
Developmental Regulation of Gamma-Globin Expression and Relevance to this compound
The expression of gamma-globin genes is typically high during fetal life and is suppressed after birth, being replaced by beta-globin synthesis to form adult hemoglobin. In some individuals, mutations can lead to the persistence of fetal hemoglobin expression into adulthood, a condition known as Hereditary Persistence of Fetal Hemoglobin (HPFH).
The discovery of this compound in newborns suggests it is a variant of the fetal hemoglobin that is present during the neonatal period. nih.gov There is no information in the reviewed literature to suggest that the γ15 Trp→Arg mutation is associated with HPFH or alters the normal developmental switch from gamma- to beta-globin expression. Genetic studies of individuals carrying the this compound trait would be necessary to determine if this specific mutation influences the long-term expression levels of fetal hemoglobin.
Transcriptional and Epigenetic Regulators Influencing γ-Globin Gene Activity
The switch from fetal (γ-globin) to adult (β-globin) hemoglobin production is a highly regulated developmental process. Several key protein factors and non-coding RNAs play crucial roles in silencing the γ-globin gene in adults. Understanding these regulators provides insight into the molecular environment influencing the expression of variants like this compound.
BCL11A (B-cell lymphoma/leukemia 11A): This zinc-finger transcriptional repressor is a major silencer of fetal hemoglobin nih.govnih.gov. BCL11A acts by binding to specific sites in the β-globin gene cluster, which promotes the formation of a chromatin loop that favors the expression of the adult β-globin gene over the fetal γ-globin gene nih.gov. It does not bind directly to the γ-globin genes but rather to intergenic sequences and the locus control region (LCR) nih.gov. BCL11A is part of a larger repressor complex that includes other proteins like GATA1 and the NuRD complex nih.govresearchgate.net. Knockdown of BCL11A has been shown to significantly increase HbF levels in human erythroid progenitors nih.gov.
MLL1 Complex: The Mixed-Lineage Leukemia 1 (MLL1) complex has been identified as a critical regulator in the repression of fetal hemoglobin nih.govashpublications.orgbiorxiv.orgresearchgate.net. This complex, which includes essential components like MEN1 and KMT2A, directly targets and regulates the expression of BCL11A nih.govashpublications.org. Knockdown of either MEN1 or KMT2A leads to a significant decrease in BCL11A expression and a subsequent increase in γ-globin mRNA levels nih.govashpublications.org. This suggests that the MLL1 complex is a key upstream regulator in the pathway that silences fetal hemoglobin.
SIRT1 (Sirtuin 1): Contrary to its role in deacetylating histones which is often associated with gene silencing, SIRT1 has been identified as an inducer of γ-globin expression nih.govbu.eduresearchgate.net. SIRT1 activators have been shown to increase the expression of γ-globin genes in human erythroid cells nih.govbu.edu. The proposed mechanisms for this activation include the suppression of γ-globin repressors like BCL11A and KLF1, and facilitating the interaction between the LCR and the γ-globin gene promoter nih.govbu.eduresearchgate.net.
KLF1 (Krüppel-like factor 1): This erythroid-specific transcription factor plays a dual role in hemoglobin switching. KLF1 directly activates the expression of the adult β-globin gene mdpi.comashpublications.org. Concurrently, it indirectly represses γ-globin expression by activating BCL11A mdpi.comnih.govnih.govresearchgate.net. Therefore, KLF1 is a pivotal factor that coordinates the switch from fetal to adult hemoglobin production ashpublications.orgnih.gov. Mutations in KLF1 can lead to increased levels of fetal hemoglobin in adults nih.gov.
miRNAs (microRNAs): These small non-coding RNA molecules play a role in the post-transcriptional regulation of gene expression. Several miRNAs have been implicated in the regulation of fetal hemoglobin by targeting the messenger RNA of key repressors. For instance, miR-486-3p can directly inhibit BCL11A expression celljournal.orgresearchgate.net. Other miRNAs, such as miR-15a and miR-16-1, can target MYB, another transcriptional repressor of γ-globin celljournal.orgresearchgate.netnih.gov. In addition, miR-29b has been shown to induce fetal hemoglobin by inhibiting MYB expression frontiersin.org. The let-7 family of miRNAs has also been associated with hemoglobin switching nih.gov.
Interactive Data Table: Key Transcriptional and Epigenetic Regulators of γ-Globin Gene Activity
| Regulator | Type | Primary Function in γ-Globin Regulation | Mechanism of Action |
| BCL11A | Transcriptional Repressor | Silencing | Promotes LCR interaction with the β-globin gene at the expense of the γ-globin gene nih.gov. |
| MLL1 Complex | Epigenetic Modifier | Repression | Directly upregulates the expression of BCL11A nih.govashpublications.org. |
| SIRT1 | Protein Deacetylase | Activation | Suppresses the expression of γ-globin repressors like BCL11A and KLF1 nih.govbu.eduresearchgate.net. |
| KLF1 | Transcription Factor | Repression (indirect) | Activates the expression of BCL11A, a potent γ-globin repressor mdpi.comnih.govnih.gov. |
| miRNAs | Non-coding RNA | Activation (indirect) | Post-transcriptionally inhibit the expression of γ-globin repressors (e.g., BCL11A, MYB) celljournal.orgresearchgate.netfrontiersin.org. |
Quantitative Trait Loci (QTL) and Polymorphisms Modulating Fetal Hemoglobin Production
In addition to the trans-acting factors mentioned above, specific genetic variations, known as single nucleotide polymorphisms (SNPs), located in certain regions of the genome can influence the levels of fetal hemoglobin in adults. These regions are referred to as quantitative trait loci (QTLs).
XmnI Polymorphism: A well-studied polymorphism is the C>T substitution at position -158 of the Gγ-globin promoter, which creates a recognition site for the restriction enzyme XmnI nih.govbmrcbd.org. The presence of the "T" allele at this site is strongly associated with higher levels of γ-globin and, consequently, increased fetal hemoglobin production, particularly under conditions of erythropoietic stress nih.govnih.govresearchgate.net. This polymorphism is thought to delay the switch from fetal to adult hemoglobin synthesis nih.gov.
HMIP (HBS1L-MYB Intergenic Polymorphism): Genetic variants within a region on chromosome 6q23, located between the HBS1L and MYB genes, have been identified as a major QTL for F-cell levels pnas.org. This region is referred to as HMIP pnas.org. Specific SNPs within this locus are associated with variations in fetal hemoglobin levels in adults pnas.orgeur.nl. The mechanism is believed to involve the long-range regulation of the MYB gene, which encodes a proto-oncogene that acts as a repressor of γ-globin expression nih.gov.
Interactive Data Table: Key Quantitative Trait Loci (QTLs) Modulating Fetal Hemoglobin Production
| QTL / Polymorphism | Chromosomal Location | Associated Gene(s) | Effect on Fetal Hemoglobin |
| XmnI | β-globin gene cluster (HBG2 promoter) | HBG2 | The T allele is associated with increased γ-globin and HbF levels nih.govbmrcbd.orgnih.gov. |
| HMIP | 6q23 | HBS1L-MYB intergenic region | Certain variants are associated with altered F-cell and HbF levels, likely through modulation of MYB expression pnas.orgeur.nl. |
Epidemiological Patterns and Population Genetics of Hemoglobin F Catalonia
Geographic Distribution and Initial Population Ascertainment
The discovery and subsequent study of Hemoglobin F Catalonia have been geographically concentrated in Northeastern Spain, particularly within the region of Catalonia. The initial identification of this variant stemmed from observations of individuals presenting with unusually high levels of fetal hemoglobin that were not attributable to other known hemoglobinopathies or thalassemias. This led to further genetic investigation and the characterization of a specific point mutation, G>C at position -202 of the Aγ-globin gene, which is now recognized as the defining molecular feature of this compound. The localized prevalence of this variant strongly suggests a founder effect, wherein the mutation originated in a small ancestral population and was subsequently propagated within this specific geographic area.
Incidence and Detection within Newborn Hemoglobinopathy Screening Programs
The implementation of universal newborn screening programs for hemoglobinopathies has been instrumental in determining the incidence of various hemoglobin variants, including this compound. These programs have not only facilitated early diagnosis but have also provided a wealth of epidemiological data.
Methodologies Employed in Large-Scale Screening Initiatives
Large-scale screening for hemoglobinopathies typically utilizes a multi-step process. Initial analysis of dried blood spots from newborns is commonly performed using techniques such as isoelectric focusing (IEF) or high-performance liquid chromatography (HPLC). These methods are effective for separating different hemoglobin fractions and identifying abnormal profiles. In instances where elevated levels of fetal hemoglobin are detected, further confirmatory testing is warranted. For this compound, this involves molecular genetic analysis, specifically DNA sequencing of the γ-globin gene promoter region to identify the characteristic -202 G>C mutation.
Epidemiological Data Collection and Analysis from Screening Programs
Below is an interactive data table summarizing the findings from a representative newborn screening program in Catalonia.
Pedigree Analysis and Inheritance Patterns of this compound within Families
Family studies and pedigree analysis have been crucial in elucidating the inheritance pattern of this compound. Research has consistently shown that this trait is inherited in an autosomal dominant fashion. This means that a single copy of the mutated gene, inherited from one parent, is sufficient for an individual to express the phenotype of elevated fetal hemoglobin.
In individuals who are heterozygous for the this compound mutation, the levels of HbF typically range from 10% to 30% of the total hemoglobin. The remainder is predominantly composed of normal adult hemoglobin (HbA). This condition is not associated with any clinical symptoms, and affected individuals are hematologically normal. Pedigree analysis has not only confirmed the mode of inheritance but also plays a vital role in genetic counseling for affected families.
Population Genetics Research: Linkage to Haplotypes and Allele Frequencies
Population genetics studies have delved into the origins and spread of the this compound mutation. A key area of this research has been the analysis of the β-globin gene cluster haplotype associated with this mutation. Haplotypes are groups of genes that are inherited together from a single parent.
Studies have demonstrated a strong and consistent linkage of the this compound mutation to a specific β-globin gene cluster haplotype. This strong association provides compelling evidence for a single origin of the mutation. It is hypothesized that the -202 G>C mutation occurred on a chromosome carrying this particular haplotype and has since been passed down through generations. The allele frequency of this mutation remains low, even within the Catalan population, but its existence and linkage to a specific haplotype serve as a valuable genetic marker for studying population history and migration patterns in the region.
Comparative Academic Perspectives with Other Fetal Hemoglobin Variants
Molecular Similarities and Distinctions among Gamma-Globin Chain Variants
Hemoglobin F is a tetramer composed of two alpha (α) globin chains and two gamma (γ) globin chains (α2γ2) wikipedia.org. The gamma-globin chains are encoded by two nearly identical genes on chromosome 11, HBG2 (producing Gγ-globin) and HBG1 (producing Aγ-globin). These two chains differ by only a single amino acid at position 136, which is glycine (B1666218) in Gγ-globin and alanine (B10760859) in Aγ-globin mayocliniclabs.com.
Hemoglobin F Catalonia is a variant of the Gγ-globin chain, characterized by a specific amino acid substitution: Tryptophan (Trp) is replaced by Arginine (Arg) at position 15 of the gamma chain, designated as γ15(A12)Trp→Arg nih.gov. This substitution introduces a significant change in the physicochemical properties of the amino acid at this position, from a large, hydrophobic residue to a positively charged, hydrophilic one.
The table below illustrates the molecular distinctions between this compound and other selected Gγ-globin variants.
| Hemoglobin Variant | Globin Chain | Amino Acid Substitution | Position |
| This compound | Gγ | Tryptophan → Arginine | 15 |
| Hemoglobin F-Malaysia | Gγ | Glycine → Cysteine | 1 |
| Hemoglobin F-Meinohama | Gγ | Glutamic Acid → Glycine | 5 |
Differential Biochemical Behaviors and Functional Anomalies Compared to Other Fetal Hemoglobin Mutants
Single amino acid substitutions in fetal hemoglobin can lead to a range of biochemical and functional anomalies, including altered oxygen affinity, changes in stability, and modified interactions with allosteric effectors like 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) acs.org. While specific biochemical data for this compound is limited in the provided search results, the nature of its amino acid substitution allows for informed comparisons with other fetal hemoglobin mutants.
The substitution of a nonpolar Tryptophan with a polar Arginine at position γ15 in this compound likely alters the local protein environment. Such a change can impact the stability of the hemoglobin tetramer. Mutations that introduce charged residues into the interior of the globin subunit can destabilize the molecule, potentially leading to hemolytic anemia if the instability is severe nih.gov.
Furthermore, the location of the substitution can influence oxygen binding properties. For instance, some gamma chain variants are associated with altered oxygen affinity, leading to conditions like cyanosis or erythrocytosis in newborns mayocliniclabs.comarupconsult.com. The replacement of His-143(β) in adult hemoglobin with Ser-143(γ) in fetal hemoglobin is a key factor in the reduced binding of 2,3-BPG to HbF, resulting in its higher oxygen affinity nih.gov. While the γ15 position is not directly in the 2,3-BPG binding site, a significant conformational change induced by the Trp→Arg substitution could indirectly affect oxygen affinity.
The following table summarizes the potential and observed biochemical consequences of amino acid substitutions in fetal hemoglobin variants.
| Property | General Effect of Amino Acid Substitutions | Potential Implication for this compound |
| Oxygen Affinity | Can be increased or decreased depending on the specific substitution and its location. | The Trp→Arg substitution could potentially alter local conformation and indirectly affect oxygen binding, though the precise effect is not documented. |
| Stability | Substitutions can decrease stability, leading to hemolysis if severe. | Introduction of a charged residue (Arginine) for a nonpolar one (Tryptophan) might impact protein folding and stability. |
| Interaction with 2,3-BPG | Primarily affected by residues in the central cavity. | The γ15 position is not a primary 2,3-BPG binding site, so a direct impact is less likely, but conformational changes could have an indirect effect. |
Evolutionary Trajectories of Globin Gene Duplication and Diversification
The diversity of hemoglobin variants, including this compound, is a direct result of the evolutionary history of the globin gene family, which is characterized by gene duplication, divergence, and selection.
The evolution of hemoglobin from a simple monomeric oxygen-binding protein to a complex heterotetramer involved several key steps. The ancestral globin gene underwent duplications, leading to the divergence of myoglobin (B1173299) and hemoglobin lineages. A subsequent duplication of the ancestral β-like globin gene gave rise to the embryonic (ε), fetal (γ), and adult (δ and β) globin genes, which are clustered together on chromosome 11 wikipedia.orggenecards.org.
The formation of a tetrameric structure, composed of two α-like and two β-like globin chains, was a critical evolutionary innovation. This allowed for cooperative oxygen binding, where the binding of one oxygen molecule to a heme group increases the affinity of the other heme groups for oxygen. This allosteric regulation is essential for efficient oxygen transport from the lungs to the tissues.
The high degree of sequence similarity between the Gγ and Aγ globin genes is maintained by a process called concerted evolution, which involves mechanisms like gene conversion and unequal crossing-over nih.gov. Gene conversion is a non-reciprocal transfer of genetic information between homologous sequences. In the β-globin cluster, gene conversion events have played a significant role in homogenizing the sequences of the duplicated γ-globin genes nih.gov.
This process can also spread new mutations within a gene family. A mutation arising in one γ-globin gene can be transferred to the other through gene conversion, contributing to the diversity of gamma-globin variants observed in the human population. The existence of numerous variants of both the Gγ and Aγ chains is a testament to the ongoing evolutionary processes that shape the globin gene loci. These variants, including this compound, represent the raw material for natural selection and provide valuable insights into the dynamic nature of the human genome.
Future Research Directions and Unanswered Questions in Hemoglobin F Catalonia Studies
Refinement of Molecular Mechanisms Underlying Hemoglobin F Catalonia Phenotypic Expression
Future studies should focus on:
Protein Stability and Folding: Investigating the thermodynamic stability of the this compound variant compared to normal fetal hemoglobin (HbF). This includes assessing its susceptibility to denaturation and the potential for increased heme loss.
Oxygen Binding Affinity: Precisely measuring the oxygen-binding and dissociation kinetics of this compound. The substitution could potentially alter the oxygen affinity, which would have physiological consequences for oxygen delivery, particularly in the neonatal period.
Interaction with other Globin Chains: Determining if the altered gamma-chain of this compound influences its interaction with alpha-globin chains and the assembly of the α2γ2 tetramer.
Advancements in High-Throughput Detection and Characterization Technologies for Rare Variants
The identification of rare hemoglobin variants like this compound relies on robust and sensitive detection methods. While techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis are standard, future research should focus on leveraging more advanced high-throughput technologies for both initial detection and in-depth characterization. nih.govnih.gov
Prospective technological applications include:
Mass Spectrometry: The broader application of techniques like matrix-assisted laser desorption/ionization–time of flight (MALDI-TOF) and electrospray ionization mass spectrometry can provide rapid and precise molecular weight determination, confirming the presence of a variant globin chain. nih.gov Tandem mass spectrometry can further be employed for de novo sequencing of the variant peptide to confirm the exact amino acid substitution without the need for genetic analysis.
Next-Generation Sequencing (NGS): While DNA sequencing is the gold standard for identifying the underlying mutation, NGS platforms can be integrated into large-scale newborn screening programs to simultaneously screen for a wide array of hemoglobinopathies, including rare variants like this compound. frontiersin.org
Improved HPLC and Capillary Electrophoresis Protocols: Continued refinement of chromatography and electrophoresis techniques, including the development of new columns and buffer systems, can enhance the resolution and reduce the ambiguity in identifying rare variants that may have similar elution or migration times to more common hemoglobins. nih.govnih.gov
Table 1: Comparison of Detection Technologies for Rare Hemoglobin Variants
| Technology | Advantages | Disadvantages | Application for Hb F Catalonia |
|---|---|---|---|
| HPLC | Quantitative, automated, reproducible. nih.gov | Can have overlapping peaks for different variants. nih.gov | Initial screening and quantification. |
| Capillary Electrophoresis | High resolution, small sample volume. | May require confirmation by other methods. | Orthogonal method to HPLC for confirmation. |
| Mass Spectrometry | High specificity and sensitivity, provides molecular weight. | Higher cost and complexity. | Definitive characterization of the protein variant. |
| Next-Generation Sequencing | Comprehensive genetic analysis, can detect novel mutations. frontiersin.org | Higher cost, longer turnaround time. | Identification of the specific HBB gene mutation. |
Theoretical Modeling of this compound's Structural and Functional Dynamics
Computational and theoretical modeling offers a powerful, non-invasive approach to predict the structural and functional consequences of the tryptophan-to-arginine substitution in this compound. Molecular dynamics (MD) simulations can provide insights into the conformational changes and stability of the hemoglobin tetramer at an atomic level. elifesciences.orgacs.orgnih.gov
Future theoretical studies should aim to:
Model the Tertiary and Quaternary Structure: Generate high-resolution in silico models of the this compound tetramer to visualize the structural impact of the amino acid change. This can help predict alterations in intra- and inter-chain contacts. nih.gov
Simulate Protein Dynamics: Perform MD simulations to assess the flexibility and stability of the variant hemoglobin compared to wild-type HbF. These simulations can reveal changes in the heme pocket environment and its potential impact on ligand binding.
Predict Functional Consequences: Utilize computational algorithms to predict changes in oxygen-binding affinity, cooperativity, and the Bohr effect based on the structural models.
Broader Implications for Understanding Globin Chain Pathophysiology and Hemoglobin Variant Research
The study of rare variants like this compound contributes significantly to our broader understanding of globin chain pathophysiology and the structure-function relationships in hemoglobin. nih.govnih.gov Each unique variant serves as a natural experiment, providing insights into the roles of specific amino acid residues and protein domains.
Research into this compound can inform the wider field by:
Defining Critical Residues: Highlighting the importance of the γ15 position in the structure and function of the gamma-globin chain.
Understanding Globin Chain Imbalance: In cases of unstable variants, studying the mechanisms of globin chain precipitation and its contribution to ineffective erythropoiesis can provide valuable information relevant to more common hemoglobinopathies like thalassemia. researchgate.net
Improving Diagnostic Algorithms: The characterization of rare variants aids in the refinement of diagnostic protocols and the interpretation of complex hematological data.
Unexplored Research Avenues in Genetic Modifiers Specific to this compound Expression
The expression of fetal hemoglobin is influenced by a number of genetic modifiers, including BCL11A, HBS1L-MYB, and KLF1. nih.govmdpi.com These factors are known to regulate the switch from fetal to adult hemoglobin production. nih.govnih.gov A crucial and as yet unexplored area of research is whether these or other genetic modifiers specifically influence the expression of the this compound variant.
Future investigations should address:
Association with Known HbF Quantitative Trait Loci (QTLs): Investigating whether the presence of specific polymorphisms in known HbF regulatory regions correlates with the level of this compound expression in individuals who carry this variant.
Identification of Novel Modifiers: Employing genome-wide association studies (GWAS) in families or populations where this compound is present to identify novel genetic loci that may specifically modulate the expression of this variant gamma-chain.
Epigenetic Regulation: Exploring the epigenetic mechanisms, such as DNA methylation and histone modifications, that may influence the expression of the mutant gamma-globin gene.
Table 2: Key Genetic Modifiers of Fetal Hemoglobin
| Gene/Locus | Function | Potential Relevance to Hb F Catalonia |
|---|---|---|
| BCL11A | A major repressor of γ-globin expression. nih.gov | Variations in BCL11A could influence the level of HbF Catalonia expression. |
| HBS1L-MYB | Intergenic region associated with HbF levels. researchgate.net | Polymorphisms in this region may modulate the penetrance of the HbF Catalonia phenotype. |
| KLF1 | A crucial erythroid transcription factor involved in the γ- to β-globin switch. mdpi.com | Mutations in KLF1 could potentially lead to higher expression of HbF Catalonia. |
By pursuing these future research directions, the scientific community can not only unravel the specific characteristics of this compound but also contribute to the broader knowledge base of hemoglobinopathies, with potential long-term implications for diagnosis and therapeutic strategies.
Q & A
Q. What experimental methodologies are recommended for quantifying hemoglobin F Catalonia in clinical samples?
Methodological Answer: Utilize high-performance liquid chromatography (HPLC) or capillary electrophoresis to separate and quantify hemoglobin variants. For reproducibility, ensure calibration with standardized controls and validate results using mass spectrometry for structural confirmation . Include detailed protocols for sample preparation (e.g., anticoagulant use, storage conditions) to minimize pre-analytical variability.
Q. How should researchers design studies to investigate the prevalence of this compound in specific populations?
Methodological Answer: Adopt a cross-sectional or cohort study design with stratified sampling to account for demographic variables (e.g., age, ethnicity). Use validated questionnaires (see ) to collect clinical history and genetic data. Power calculations should be performed to determine sample size, and confounding factors (e.g., coexisting hemoglobinopathies) must be statistically controlled .
Q. What are the key considerations for ensuring reproducibility in this compound studies?
Methodological Answer: Document all experimental parameters (e.g., buffer pH, temperature, instrument settings) in the "Materials and Methods" section. Provide raw data and analytical workflows in supplementary materials. Cross-validate findings with orthogonal techniques, such as DNA sequencing for mutation detection .
Advanced Research Questions
Q. How can contradictory findings regarding the oxygen affinity of this compound be resolved?
Methodological Answer: Conduct comparative analyses using isothermal titration calorimetry (ITC) and oxygen equilibrium curves under identical experimental conditions. Evaluate potential confounding variables, such as post-translational modifications or sample purity. Apply meta-analytical frameworks to reconcile discrepancies across studies, citing ’s emphasis on methodological critique .
Q. What advanced statistical models are suitable for analyzing genotype-phenotype correlations in this compound carriers?
Methodological Answer: Employ multivariate regression models to assess the impact of genetic modifiers (e.g., beta-globin cluster haplotypes) on phenotypic severity. Use machine learning algorithms (e.g., random forests) to identify non-linear interactions. Ensure transparency by sharing code and datasets in repositories compliant with FAIR principles .
Q. How should researchers address ethical challenges in longitudinal studies involving this compound cohorts?
Methodological Answer: Align study protocols with the Declaration of Helsinki (2013) and obtain informed consent for genetic data sharing. Implement data anonymization techniques, such as k-anonymity, and consult ethics committees for guidance on vulnerable populations (e.g., pediatric participants) .
Data Analysis and Interpretation
Q. What strategies are effective for integrating multi-omics data in this compound research?
Methodological Answer: Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., DAVID, MetaboAnalyst). Apply systems biology approaches to map interactions between this compound and regulatory networks .
Q. How can researchers mitigate bias in retrospective studies of this compound’s clinical outcomes?
What frameworks (e.g., PICO, FINER) are optimal for formulating research questions on this compound?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For clinical studies, structure questions using PICO (Population: carriers; Intervention: therapeutic agents; Comparison: wild-type hemoglobin; Outcome: hematologic parameters) .
Q. How can researchers identify funding opportunities for this compound studies?
Methodological Answer: Target agencies specializing in rare diseases (e.g., NIH Rare Diseases Clinical Research Network) or regional programs (e.g., Catalonia’s PADRIS health data initiative). Align proposals with strategic priorities, such as precision medicine or AI-driven diagnostics .
Tables: Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
